Cas no 5427-99-6 (2-[(2-nitrophenyl)amino]acetic acid)

2-[(2-Nitrophenyl)amino]acetic acid is a nitro-substituted aniline derivative with a carboxyl-functionalized side chain, offering versatile reactivity for synthetic applications. Its structure combines an electron-withdrawing nitro group with a reactive aminoacetic acid moiety, making it a valuable intermediate in organic synthesis, particularly for constructing heterocyclic compounds or as a precursor for further functionalization. The compound’s solubility in polar solvents facilitates its use in aqueous or mixed-phase reactions. Its well-defined aromatic and carboxyl groups enable selective modifications, supporting applications in pharmaceuticals, agrochemicals, or coordination chemistry. The nitro group also provides potential for reduction to amines, expanding its utility in multi-step synthesis.
2-[(2-nitrophenyl)amino]acetic acid structure
5427-99-6 structure
Product name:2-[(2-nitrophenyl)amino]acetic acid
CAS No:5427-99-6
MF:C8H8N2O4
Molecular Weight:196.16000
CID:940437
PubChem ID:21554

2-[(2-nitrophenyl)amino]acetic acid 化学的及び物理的性質

名前と識別子

    • 2-(2-nitroanilino)acetic acid
    • 2-[(2-nitrophenyl)amino]acetic acid
    • 2-Nitro-anilinoessigsaeure
    • 2-nitrophenylglycine
    • GLYCINE,N-(o-NITROPHENYL)
    • N-(2-Nitro-phenyl)-glycin
    • N-(2-nitro-phenyl)-glycine
    • N-(o-Nitrophenyl)glycine
    • N-<o-Nitro-phenyl>-glycin
    • 2-((2-Nitrophenyl)amino)acetic acid
    • G37648
    • DTXSID70202630
    • GLYCINE, N-(o-NITROPHENYL)-
    • BRN 2808405
    • AKOS000181311
    • [(2-Nitrophenyl)amino]acetic acid
    • (2-nitrophenyl)glycine
    • MFCD00771928
    • NSC 12787
    • Oprea1_546283
    • 2-(2-nitrophenylamino)acetic acid
    • CS-0251056
    • N-o-nitrophenylglycine
    • Z57226712
    • NSC12787
    • EN300-53388
    • F1905-0002
    • 5427-99-6
    • SCHEMBL124292
    • 2-[(2-nitrophenyl)amino]aceticacid
    • NSC-12787
    • インチ: InChI=1S/C8H8N2O4/c11-8(12)5-9-6-3-1-2-4-7(6)10(13)14/h1-4,9H,5H2,(H,11,12)
    • InChIKey: LGBCEZSPCHBRFQ-UHFFFAOYSA-N
    • SMILES: C1=CC=C(C(=C1)NCC(=O)O)[N+](=O)[O-]

計算された属性

  • 精确分子量: 196.04800
  • 同位素质量: 196.04840674g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 226
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 95.2Ų
  • XLogP3: 1.8

じっけんとくせい

  • PSA: 95.15000
  • LogP: 1.68750

2-[(2-nitrophenyl)amino]acetic acid Security Information

2-[(2-nitrophenyl)amino]acetic acid 税関データ

  • 税関コード:2922499990
  • 税関データ:

    中国税関コード:

    2922499990

    概要:

    2922499990他のアミノ酸及びそのエステル及びその塩(1つ以上の酸素含有基を含む場合を除く)。付加価値税:17.0%税金還付率:9.0% 規制条件:AB(入国貨物通関表、出国貨物通関表)最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

    規制条件:

    A.入国貨物通関表
    B.出国貨物通関申告書

    検査検疫種別:

    P.輸入動植物/動植物製品検疫
    Q.海外動植物/動植物製品検疫
    R、輸入食品衛生監督検査
    S.輸出食品衛生監督検査
    M.輸入商品検査
    N.輸出商品検査

    要約:

    HS:292249990酸素官能基を1種以上含むアミノ酸を除く他のアミノ酸及びそのエステル、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:6.5% General tariff:30.0%

2-[(2-nitrophenyl)amino]acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-53388-5.0g
2-[(2-nitrophenyl)amino]acetic acid
5427-99-6 95.0%
5.0g
$640.0 2025-03-21
Enamine
EN300-53388-1.0g
2-[(2-nitrophenyl)amino]acetic acid
5427-99-6 95.0%
1.0g
$184.0 2025-03-21
Life Chemicals
F1905-0002-0.5g
2-[(2-nitrophenyl)amino]acetic acid
5427-99-6 95%+
0.5g
$125.0 2023-09-07
Life Chemicals
F1905-0002-5g
2-[(2-nitrophenyl)amino]acetic acid
5427-99-6 95%+
5g
$396.0 2023-09-07
Enamine
EN300-53388-0.1g
2-[(2-nitrophenyl)amino]acetic acid
5427-99-6 95.0%
0.1g
$64.0 2025-03-21
TRC
N498125-250mg
2-[(2-nitrophenyl)amino]acetic Acid
5427-99-6
250mg
$ 275.00 2022-06-03
Enamine
EN300-53388-2.5g
2-[(2-nitrophenyl)amino]acetic acid
5427-99-6 95.0%
2.5g
$355.0 2025-03-21
Enamine
EN300-53388-0.25g
2-[(2-nitrophenyl)amino]acetic acid
5427-99-6 95.0%
0.25g
$91.0 2025-03-21
Aaron
AR00E1LL-50mg
N-o-nitrophenylglycine
5427-99-6 95%
50mg
$87.00 2023-12-13
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1321726-5g
2-[(2-nitrophenyl)amino]acetic acid
5427-99-6 95%
5g
¥5415.00 2024-05-09

2-[(2-nitrophenyl)amino]acetic acid 関連文献

  • 1. Synthesis of functionalised macrocyclic compounds as Na+ and K+ receptors: a mild and high yielding nitration in water of mono and bis 2-methoxyaniline functionalised crown ethers
    Thorfinnur Gunnlaugsson,H. Q. Nimal Gunaratne,Mark Nieuwenhuyzen,Joseph P. Leonard J. Chem. Soc. Perkin Trans. 1 2002 1954

2-[(2-nitrophenyl)amino]acetic acidに関する追加情報

Professional Introduction to 2-[(2-nitrophenyl)amino]acetic Acid (CAS No. 5427-99-6)

2-[(2-nitrophenyl)amino]acetic acid, identified by its CAS number 5427-99-6, is a significant compound in the field of chemical and pharmaceutical research. This compound, featuring a 2-nitrophenylamino group attached to an acetic acid backbone, has garnered attention due to its versatile applications in medicinal chemistry and drug development. The unique structural attributes of this molecule make it a valuable intermediate in synthesizing various pharmacologically active agents.

The 2-nitrophenyl moiety in 2-[(2-nitrophenyl)amino]acetic acid contributes to its reactivity and functionality, enabling its use in diverse chemical transformations. This feature has been exploited in the synthesis of novel compounds with potential therapeutic benefits. Recent studies have highlighted the compound's role in developing molecules that exhibit inhibitory effects on specific enzymatic pathways, making it a promising candidate for further investigation.

In the realm of drug discovery, 2-[(2-nitrophenyl)amino]acetic acid has been utilized as a building block for more complex structures. Its ability to undergo selective modifications allows researchers to tailor its properties for specific applications. For instance, derivatives of this compound have been explored for their anti-inflammatory and analgesic potential. The nitro group present in the molecule can be reduced to an amine, leading to new derivatives with altered biological activities.

Recent advancements in computational chemistry have facilitated the design of more efficient synthetic routes for 2-[(2-nitrophenyl)amino]acetic acid. These computational methods have enabled researchers to predict the outcomes of chemical reactions with high accuracy, thereby optimizing the synthesis process. Such innovations are crucial for scaling up production and ensuring the availability of this compound for industrial applications.

The pharmacological significance of 2-[(2-nitrophenyl)amino]acetic acid extends beyond its role as a synthetic intermediate. It has been investigated for its potential in treating various diseases, including neurological disorders and cancer. The structural motif of this compound resembles several known bioactive molecules, suggesting that it may interact with biological targets in a similar manner. Further preclinical studies are warranted to elucidate its mechanism of action and therapeutic efficacy.

The synthesis of 2-[(2-nitrophenyl)amino]acetic acid involves multiple steps, each requiring careful optimization to achieve high yields and purity. Modern synthetic techniques, such as flow chemistry and microwave-assisted reactions, have been employed to enhance efficiency and reduce reaction times. These methods not only improve the scalability of production but also minimize waste generation, aligning with green chemistry principles.

In conclusion, 2-[(2-nitrophenyl)amino]acetic acid (CAS No. 5427-99-6) is a multifaceted compound with significant implications in pharmaceutical research. Its unique structural features and reactivity make it a valuable tool for developing new drugs and therapeutic agents. Ongoing research efforts are expected to uncover more about its potential applications, further solidifying its importance in the chemical and pharmaceutical industries.

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